N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine
Description
Definition and Chemical Identity
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine (DFT) is a fructosylated amino acid derivative characterized by the covalent attachment of a deoxyfructose moiety to the ε-amino group of L-tyrosine. Its systematic IUPAC name is (2S)-3-(4-hydroxyphenyl)-2-[[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]propanoic acid , reflecting its stereochemical configuration. The compound exists in equilibrium between open-chain and cyclic hemiketal forms, with the β-pyranose conformation predominating in aqueous solutions. Key structural features include:
- A tyrosine backbone with a phenolic hydroxyl group at the para position.
- A fructosyl group linked via a stable ketoamine bond (C–N), formed through the Amadori rearrangement.
- Multiple hydroxyl groups contributing to its hydrophilicity and reactivity.
Table 1: Molecular Properties of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{21}\text{NO}_8 $$ | |
| Molecular Weight | 343.33 g/mol | |
| CAS Registry Number | 34393-22-1 | |
| Major Tautomeric Form | β-Pyranose |
Historical Context and Discovery
The compound’s discovery is intertwined with advancements in understanding the Maillard reaction. In 1925, Mario Amadori first described the rearrangement of glycosylamines to 1-amino-1-deoxyketoses, a foundational step in DFT’s characterization. However, explicit identification of DFT emerged later, driven by the development of stable isotope dilution assays and liquid chromatography–tandem mass spectrometry (LC-MS/MS) techniques in the 1990s. Early studies focused on its presence in foods like cocoa and roasted coffee, where it accumulates during thermal processing. For example, unroasted cocoa beans contain up to 342 mg/kg of structurally related Amadori compounds, highlighting DFT’s relevance in food science.
Position in Amadori Compound Classification
DFT belongs to the N-(1-deoxy-D-fructos-1-yl) amino acids subclass of Amadori products, which are defined by their formation via the reaction of reducing sugars with primary amines. Compared to other Amadori compounds:
- Structural Distinctions : Unlike aliphatic derivatives (e.g., N-(1-deoxy-D-fructos-1-yl)-valine), DFT’s aromatic tyrosine backbone enables π-π interactions and antioxidant activity.
- Formation Kinetics : Tyrosine’s phenolic group accelerates Schiff base formation but slows Amadori rearrangement relative to lysine or arginine derivatives.
- Biological Prevalence : DFT is less abundant than Nε-fructoselysine in vivo due to tyrosine’s lower nucleophilicity, yet it is disproportionately linked to protein cross-linking in aging tissues.
Table 2: Comparative Analysis of Select Amadori Compounds
| Compound | Amino Acid | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| N-(1-Deoxy-D-fructos-1-yl)-valine | Valine | $$ \text{C}{11}\text{H}{21}\text{NO}_7 $$ | Aliphatic isopropyl |
| Nε-Fructoselysine | Lysine | $$ \text{C}{12}\text{H}{24}\text{N}2\text{O}6 $$ | ε-Amino alkyl chain |
| N-(1-Deoxy-D-fructos-1-yl)-tyrosine | Tyrosine | $$ \text{C}{15}\text{H}{21}\text{NO}_8 $$ | Phenolic hydroxyl, aromatic |
Significance in Maillard Reaction Pathways
DFT occupies a pivotal role in the Maillard reaction’s intermediate stage:
- Formation : Reacts with glucose to form a Schiff base, which undergoes irreversible Amadori rearrangement to DFT.
- Degradation : Under thermal or oxidative stress, DFT decomposes into reactive dicarbonyls (e.g., 3-deoxyglucosone) that advance to melanoidins or advanced glycation end-products (AGEs).
- Biological Impact : In vivo, DFT-modified proteins impair enzymatic activity and trigger inflammatory responses via receptor for AGEs (RAGE) signaling.
In food systems, DFT concentrations correlate with processing intensity. For instance, drying increases DFT levels in bell peppers (up to 3,460 mg/kg), while roasting reduces it in coffee beans due to pyrolytic degradation. Enzymatic assays using fructosyl-amino acid oxidases (FAODs) have quantified DFT in fermented products like mirin, where it influences flavor and antioxidant capacity.
Properties
CAS No. |
34393-22-1 |
|---|---|
Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1 |
InChI Key |
WWTFANNQTZSANT-IGHBBLSQSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
Synonyms |
(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reductive amination pathway involves condensation of 2,3:4,5-di-O-isopropylidene-aldehydo-β-D-arabino-hexos-2-ulo-2,6-pyranose (5 ) with L-tyrosine in the presence of sodium cyanoborohydride (NaBH3CN). This one-step procedure proceeds via Schiff base formation followed by reduction, yielding the protected Amadori product 3 (56% yield). The isopropylidene groups stabilize the carbohydrate moiety, preventing undesired ring-opening reactions during the reaction.
Critical parameters include:
Purification and Characterization
The crude product is purified via silica gel chromatography using ethyl acetate/ethanol/acetic acid/water (70:10:2:2) as the eluent. Nuclear magnetic resonance (NMR) analysis confirms the absence of N-methylation byproducts, with distinct signals at δ 4.85 ppm (anomeric proton) and δ 7.15 ppm (tyrosine aromatic protons). Mass spectrometry (MS) reveals a molecular ion peak at m/z 438 ([M+H]⁺), consistent with the expected molecular formula C22H31NO8.
Triflate-Mediated Glycosylation of Tyrosine Benzyl Ester
Synthesis of Glycosyl Triflate Intermediate
The triflate route begins with 2,3:4,5-di-O-isopropylidene-β-D-fructopyranosyl triflate (1 ), prepared by treating the corresponding hemiacetal with trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane at −40°C. This highly reactive intermediate undergoes nucleophilic substitution with tyrosine benzyl ester in dimethylformamide (DMF) at reflux, yielding the benzyl-protected Amadori adduct 2 (56% yield).
Side Reactions and Limitations
Hydrogenation of 2 over palladium on carbon (Pd/C) in 2-methoxyethanol unexpectedly produces N-methylated derivative 4 (quantitative yield). This side reaction arises from in situ formaldehyde generation during hydrogenolysis, which methylates the tyrosine amino group. Consequently, this method is unsuitable for producing the unmethylated target compound without additional protective strategies.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Reductive Amination | 56 | High | Instability of aldehyde 5 |
| Triflate Glycosylation | 56 | Moderate | N-methylation side reactions |
Reductive amination outperforms the triflate method in scalability due to fewer purification steps and avoidance of toxic triflate reagents. However, the instability of aldehyde 5 necessitates fresh preparation before use.
Functional Group Compatibility
The isopropylidene protecting groups in both methods prevent undesired ring-opening but require acidic deprotection (e.g., trifluoroacetic acid) in downstream applications. Tyrosine’s phenolic hydroxyl group remains unprotected, necessitating mild reaction conditions to prevent oxidation.
Large-Scale Production and Industrial Feasibility
Optimization of Reductive Amination
Scale-up experiments demonstrate that increasing the tyrosine-to-aldehyde molar ratio to 4:1 improves yield to 62% by driving the equilibrium toward Schiff base formation. Continuous flow systems with immobilized NaBH3CN further enhance reproducibility and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, such as oxidized or reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
Food Chemistry
Role in the Maillard Reaction:
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is primarily recognized for its role as a model compound in studying the Maillard reaction, which is crucial for flavor and color development in cooked foods. This reaction occurs between amino acids and reducing sugars during food processing, leading to the formation of complex flavors and aromas. The compound's structure allows researchers to investigate the initial stages of glycation processes that contribute to food quality and safety .
Implications for Nutritional Science:
The compound also plays a significant role in understanding protein glycation, which is associated with various health conditions, including diabetes and neurodegenerative disorders. By studying N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, researchers can gain insights into how dietary components interact at a molecular level, potentially leading to the development of functional foods that mitigate these health risks .
Pharmacological Applications
Angiotensin-Converting Enzyme Inhibition:
One of the notable pharmacological applications of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is its ability to inhibit angiotensin-converting enzyme (ACE). This inhibition is significant for managing hypertension and related cardiovascular conditions. The compound interacts with the active site of ACE through hydrogen bonding, demonstrating potential therapeutic benefits .
Stress Response Modulation:
Research has indicated that tyrosine, a precursor to N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, can ameliorate stress responses in both animal models and humans. For instance, studies have shown that tyrosine supplementation can help maintain cognitive performance under stress by enhancing catecholamine neurotransmission. This suggests that N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine may similarly influence stress resilience .
Biomedical Research
Quantification of Glycation:
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine has been utilized in developing stable isotope dilution assays for quantifying protein glycation levels. In a study involving bovine serum albumin, researchers successfully used this compound as an internal standard to accurately measure the degree of glycosylation under controlled conditions . This application is critical for understanding the biochemical pathways involved in diseases related to protein glycation.
Behavioral Studies:
In behavioral research, the effects of tyrosine supplementation on cognitive tasks have been documented. A systematic review highlighted that increased tyrosine intake could positively influence cognitive performance under stress by modulating neurotransmitter levels . This underscores the potential of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in enhancing cognitive function during challenging conditions.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine involves its participation in the Maillard reaction. The compound forms through the condensation of L-tyrosine and D-fructose, followed by an Amadori rearrangement. This rearrangement leads to the formation of a stable Amadori compound, which can further undergo various chemical transformations. The molecular targets and pathways involved include the interaction with proteins and the formation of advanced glycation end-products (AGEs).
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
Table 2. Formation Conditions and Reactivity
Key Research Findings
Metal Interactions: N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine exhibits stronger transition-metal chelation than glycine or arginine ARPs, attributed to its phenolic group .
Thermal Stability : Tyrosine ARPs are more stable than glycine-derived ARPs but less stable than larger peptide conjugates (e.g., diglycine-ARP) due to side-chain interactions .
Biological Relevance : The dopamine-derived ARP is implicated in Parkinson’s disease pathology, as its formation is suppressed by Fe³⁺ and Cu²⁺, which accumulate in affected brains .
Biological Activity
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is an Amadori compound formed during the Maillard reaction, which occurs between amino acids and reducing sugars. This compound has garnered attention for its biological activities, particularly in relation to protein glycation and its implications for various health conditions.
Overview of Biological Activity
Mechanism of Action
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine primarily acts as an inhibitor of Angiotensin-Converting Enzyme (ACE). The interaction with ACE is facilitated through hydrogen bonding, leading to a reduction in angiotensin II production, which is crucial for regulating blood pressure. This inhibition can have significant implications for managing hypertension and related cardiovascular diseases.
Pharmacokinetics
The compound exhibits good stability in digestive environments, making it a viable candidate for therapeutic applications. Its pharmacokinetic profile indicates that it can effectively reach systemic circulation and exert its biological effects.
Biological Implications
Role in Protein Glycation
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is involved in the glycation process of proteins, which can lead to the formation of advanced glycation end-products (AGEs). AGEs are implicated in various diseases, including diabetes and neurodegenerative disorders. The compound's ability to modulate protein glycation suggests potential therapeutic roles in mitigating the complications associated with these conditions.
Case Studies and Research Findings
- Diabetes and Metabolic Disorders : Research indicates that compounds similar to N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can influence glucose metabolism and insulin sensitivity. A study highlighted the impact of dietary tyrosine on metabolic regulation in individuals with diabetes, suggesting that supplementation may improve glycemic control .
- Neuroinflammation : Studies have shown that AGEs derived from similar compounds can alleviate neuroinflammation by inhibiting pro-inflammatory cytokines. This suggests that N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine might possess neuroprotective properties, potentially benefiting conditions such as Alzheimer’s disease .
- Hypertension Management : The ACE inhibitory activity of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine has been linked to lowered blood pressure in experimental models. This effect was noted in studies involving animal models where administration of the compound resulted in significant reductions in systolic blood pressure without adverse effects on heart rate .
Comparative Analysis
| Compound | Target Action | Biological Effects | Applications |
|---|---|---|---|
| N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine | ACE Inhibition | Reduced hypertension, potential neuroprotection | Cardiovascular health |
| N-(1-Deoxy-D-fructos-1-yl)-L-histidine | Metal Complexation | Antioxidant properties, potential anti-inflammatory | Nutraceuticals |
| N-(1-Deoxy-D-fructos-1-yl)-L-glycine | Glycation Modulation | Improved metabolic health | Diabetes management |
Q & A
Q. What are the optimal conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine via the Maillard reaction?
Synthesis requires controlled parameters:
- Temperature : 90–110°C, balancing reaction rate and byproduct formation .
- pH : Neutral to slightly alkaline (pH 7.0–9.0) to favor Amadori rearrangement .
- Water activity (aw) : Moderate aw (~0.6) minimizes side reactions like caramelization .
- Additives : Sodium sulfite (0.1–0.5 M) enhances yield by stabilizing intermediates and inhibiting oxidative degradation .
Q. How can N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine be purified from reaction mixtures?
- Ion exchange chromatography : Separates charged ARPs from unreacted sugars/amino acids .
- Solid-phase extraction (SPE) : C18 columns remove hydrophobic byproducts .
- Crystallization : Ethanol/water mixtures (3:1 v/v) precipitate ARPs with >90% purity .
- Validation : MS (m/z ~327 for [M+H]<sup>+</sup>) and <sup>13</sup>C NMR (characteristic anomeric C-2 signal at δ ~95 ppm) confirm structure .
Q. What analytical methods are recommended for quantifying N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in complex matrices?
- HPLC-UV/Vis : C18 column, 220 nm detection (tyrosine absorption) .
- LC-MS/MS : MRM transitions (e.g., m/z 327 → 181 for tyrosine fragment) improve specificity .
- Enzymatic assays : Fructosyl amine oxidase (EC 1.5.3.26) selectively oxidizes ARPs, releasing H2O2 quantifiable via peroxidase-coupled reactions .
Advanced Research Questions
Q. How does N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine degrade under thermal processing, and what are the key intermediates?
Degradation pathways depend on environment:
Q. What role does N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine play in metal ion chelation, and how does this affect its stability?
- Chelation sites : The enediol and amino groups bind Cu<sup>2+</sup>, Fe<sup>2+</sup>, and Zn<sup>2+</sup> with log K values of 4.8–6.2 .
- Implications : Chelation stabilizes ARPs in acidic conditions (pH 3–5) but promotes oxidative degradation in the presence of Fe<sup>2+</sup>/H2O2.
- Analytical tool : Use EDTA to dissociate metal-ARP complexes before quantification .
Q. How do enzymatic pathways modulate the bioavailability of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in biological systems?
- Fructosyl amine oxidase (FAO) : Catalyzes oxidation to form fructosamine and reactive aldehydes, linked to oxidative stress .
- Inhibition studies : FAO activity is suppressed by competitive inhibitors (e.g., N-acetyl-L-cysteine) with IC50 ~50 µM .
- Biological relevance : ARP metabolism in vivo correlates with glycation end-product (AGE) formation .
Q. What contradictions exist in the reported bioactivity of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, and how can they be resolved?
- Antioxidant vs. pro-oxidant effects : ARPs scavenge free radicals in vitro (IC50 ~20 µM) but generate H2O2 via FAO-mediated oxidation .
- Resolution : Context-dependent assays (e.g., cell culture vs. chemical models) and redox-sensitive probes (e.g., DCFH-DA) clarify mechanisms .
- Data gaps : Limited in vivo studies on ARP bioavailability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
